N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Description
This compound belongs to the class of triazole-thioacetamide derivatives, characterized by a 1,2,4-triazole core substituted with ethyl and 2-thienyl groups, linked via a thioether bridge to an N-(4-ethylphenyl)acetamide moiety. Its molecular formula is C₁₉H₂₁N₅OS₂, with a molecular weight of 423.54 g/mol.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS2/c1-3-13-7-9-14(10-8-13)19-16(23)12-25-18-21-20-17(22(18)4-2)15-6-5-11-24-15/h5-11H,3-4,12H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBRUGCLSLFLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with ethyl 2-bromoacetate under basic conditions to form the triazole ring. This intermediate is then reacted with 4-ethylphenylamine to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the thienyl group, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a ligand in coordination chemistry, where it can form complexes with transition metals.
Biology: In biological research, it is investigated for its antimicrobial and antifungal properties. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine: The compound is explored for its potential use in pharmaceuticals, particularly as an antifungal agent due to the presence of the triazole ring, which is a common motif in many antifungal drugs.
Industry: In the industrial sector, the compound may be used in the synthesis of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves its interaction with specific molecular targets. The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to antifungal activity. Additionally, the compound may interact with enzymes and receptors in biological systems, modulating their activity and leading to various therapeutic effects.
Comparison with Similar Compounds
Key Findings
Impact of Pyridinyl vs. Thienyl Substituents: The replacement of the 3-pyridinyl group in VUAA1 with 2-thienyl in the target compound alters electronic properties and steric bulk. VUAA1 (3-pyridinyl) exhibits nanomolar-range agonist activity, while analogs with 2-pyridinyl (OLC15) or 4-pyridinyl (VUAA3) show reduced efficacy or antagonist behavior .
Role of Phenyl Substituents :
- The 4-ethyl group on the phenyl ring in the target compound and VUAA1 is critical for maintaining Orco activity. Substitution with bulkier groups (e.g., 4-butyl in OLC15 or 4-isopropyl in VUAA3 ) modulates antagonistic vs. agonistic effects .
Diverse Biological Targets: While most triazole-thioacetamides target insect Orco receptors, derivatives like AM34 (with hydroxylphenyl and amino groups) inhibit HIV-1 reverse transcriptase, highlighting the scaffold's versatility .
Synthesis and Solubility :
- VUAA1 is synthesized via protocols involving thioether bond formation and purified using HPLC (≥98% purity). It is stored in DMSO for experimental use . The target compound’s solubility profile is likely similar but remains uncharacterized.
Research Implications
Biological Activity
N-(4-ethylphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a phenyl group, a thiophene ring, and a triazole moiety, which are known to enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of this compound is , and its structure can be represented as follows:
| Element | Count |
|---|---|
| Carbon | 17 |
| Hydrogen | 18 |
| Nitrogen | 4 |
| Oxygen | 2 |
| Sulfur | 2 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve the inhibition of ATP-utilizing enzymes, which are critical for various cellular processes in microbial organisms. Studies have shown that compounds with similar structural features often demonstrate potent activity against a range of bacteria and fungi.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study published in ResearchGate identified this compound as a novel anticancer agent through screening against multicellular spheroids, which are used as models for tumor growth and drug testing. The results indicated that the compound could effectively inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Case Studies
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Screening for Anticancer Activity
- Study Overview : A systematic screening of a drug library identified this compound as a promising candidate for further development.
- Findings : The compound demonstrated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
- Antimicrobial Testing
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
